molecular formula C18H8O3 B12911383 Fluorantheno[2,3-c]furan-4,6-dione CAS No. 13913-61-6

Fluorantheno[2,3-c]furan-4,6-dione

Katalognummer: B12911383
CAS-Nummer: 13913-61-6
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: DPVLADDAOKZJFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorantheno[2,3-c]furan-4,6-dione is a polycyclic aromatic compound with the molecular formula C₁₈H₈O₃. It is a member of the fluoranthene family, known for its unique structure that combines naphthalene and benzene rings. This compound is of significant interest in synthetic organic chemistry and materials science due to its intriguing photophysical and fluorescence properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluorantheno[2,3-c]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cycloisomerization reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorantheno[2,3-c]furan-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .

Wissenschaftliche Forschungsanwendungen

Fluorantheno[2,3-c]furan-4,6-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Fluorantheno[2,3-c]furan-4,6-dione exerts its effects involves interactions with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in organic electronics. Additionally, its potential biological activities are thought to involve interactions with cellular components, leading to effects such as apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Fluorantheno[2,3-c]furan-4,6-dione is unique due to its combination of naphthalene and benzene rings with a furan moiety. This structure imparts specific electronic and photophysical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

13913-61-6

Molekularformel

C18H8O3

Molekulargewicht

272.3 g/mol

IUPAC-Name

15-oxapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8,10,12(19),13(17)-octaene-14,16-dione

InChI

InChI=1S/C18H8O3/c19-17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(20)21-17/h1-8H

InChI-Schlüssel

DPVLADDAOKZJFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C(=O)OC5=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.